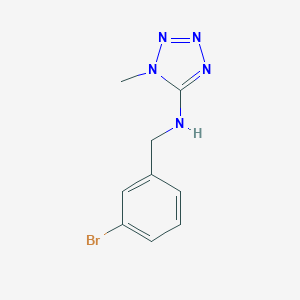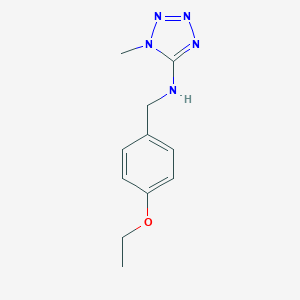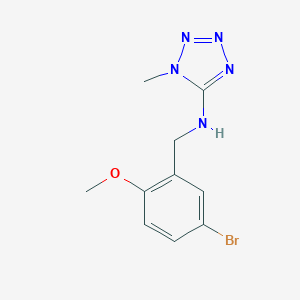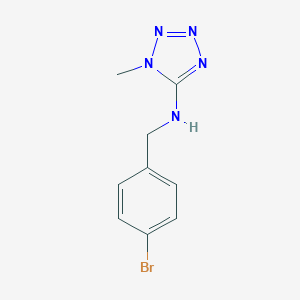![molecular formula C13H19NO3 B503673 [(2,4,5-trimetoxifenil)metil]amina (prop-2-en-1-il) CAS No. 880809-17-6](/img/structure/B503673.png)
[(2,4,5-trimetoxifenil)metil]amina (prop-2-en-1-il)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Se han probado compuestos con estructuras similares para determinar su potencial antimicrobiano contra diversas cepas de bacterias y hongos. Por ejemplo, los derivados del triazol se han evaluado para su actividad antifúngica .
Ciencia de los materiales
Algunos compuestos con grupos alilo y motivos estructurales similares se han utilizado como precursores para materiales con propiedades especiales, como propiedades ópticas no lineales y magnéticas .
Direcciones Futuras
Future research could focus on elucidating the specific synthesis methods, chemical reactions, mechanism of action, and safety profile of “(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine”. Additionally, its potential applications, such as its cytotoxic potential against leukemia cells, could be further explored .
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the activation of signal transducer and activator of transcription 3 (stat3), a key mediator of various inflammatory and autoimmune diseases .
Biochemical Pathways
Related compounds have been shown to inhibit the production of nitric oxide (no) and hydrogen peroxide (h2o2), key players in inflammatory responses .
Result of Action
Similar compounds have shown to inhibit pro-inflammatory responses by inhibiting in vitro stat3 activation and its downstream signaling in murine macrophages and human synoviocytes .
Análisis Bioquímico
Biochemical Properties
(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes, thereby affecting metabolic pathways and biochemical reactions . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. For instance, high doses of the compound have been associated with toxic effects, including cellular damage and adverse physiological responses . Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable biological response.
Metabolic Pathways
(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidation and breakdown of the compound . These interactions can affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects.
Propiedades
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2/h5,7-8,14H,1,6,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLNXKOVWHFDKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC=C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromobenzyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B503591.png)

![N-[2-(benzyloxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B503595.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B503596.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B503598.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B503599.png)
![N-[3-bromo-5-methoxy-4-(thien-2-ylmethoxy)benzyl]adamantan-2-amine](/img/structure/B503601.png)




![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503609.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503611.png)
